4-((3-Amino-1h-indazol-1-yl)methyl)-n-(2-aminophenyl)benzamide
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Overview
Description
4-((3-Amino-1h-indazol-1-yl)methyl)-n-(2-aminophenyl)benzamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Amino-1h-indazol-1-yl)methyl)-n-(2-aminophenyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Amination: Introduction of the amino group at the 3-position of the indazole ring.
Coupling Reaction: The indazole derivative is then coupled with a benzamide derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions could be used to modify the indazole ring or the benzamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-((3-Amino-1h-indazol-1-yl)methyl)-n-(2-aminophenyl)benzamide would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate various biochemical pathways, leading to its observed biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-Amino-1h-indazol-1-yl)methyl)-n-(2-hydroxyphenyl)benzamide
- 4-((3-Amino-1h-indazol-1-yl)methyl)-n-(2-methylphenyl)benzamide
Uniqueness
The uniqueness of 4-((3-Amino-1h-indazol-1-yl)methyl)-n-(2-aminophenyl)benzamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. Comparisons with similar compounds can help identify structure-activity relationships and optimize its properties for specific applications.
Properties
CAS No. |
920315-57-7 |
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Molecular Formula |
C21H19N5O |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-[(3-aminoindazol-1-yl)methyl]-N-(2-aminophenyl)benzamide |
InChI |
InChI=1S/C21H19N5O/c22-17-6-2-3-7-18(17)24-21(27)15-11-9-14(10-12-15)13-26-19-8-4-1-5-16(19)20(23)25-26/h1-12H,13,22H2,(H2,23,25)(H,24,27) |
InChI Key |
OLSLCMGDZMTRSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N)N |
Origin of Product |
United States |
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